Hydrazones are a hot topic in pharmaceutical research due to their unique biological action and excellent coordination ability . They have been used in the development of novel compounds that target cell death pathways like apoptosis, necrosis, and autophagy . These pathways are particularly relevant in cancer research, as they are involved in programmed cell death .
Isobutyric acid hydrazide is an organic compound with the chemical formula C₄H₁₀N₂O. It appears as a white to almost white powder or crystalline solid and has a melting point ranging from 98.0 to 102.0 °C . This compound is derived from isobutyric acid and hydrazine, making it a hydrazide derivative. Its structure includes a hydrazine functional group, which imparts unique reactivity and biological properties.
There is no current information available regarding the mechanism of action of isobutyric acid hydrazide. Without knowledge of its biological activity or interaction with other molecules, this section remains incomplete.
Due to the lack of research on isobutyric acid hydrazide, no definitive safety information exists. It's advisable to handle it with caution, assuming potential hazards like flammability, moderate toxicity, and reactivity with strong oxidizing agents (common practice in labs). Always consult with a safety data sheet (SDS) for any unknown compound before handling it in a laboratory setting.
Isobutyric acid hydrazide presents an opportunity for further scientific exploration. Studies could investigate its:
Research indicates that isobutyric acid hydrazide may exhibit various biological activities, including:
The synthesis of isobutyric acid hydrazide typically involves the reaction of isobutyric acid or its esters with hydrazine hydrate. A notable method includes:
Other methods may involve variations in solvents and catalysts to enhance yield and purity.
Isobutyric acid hydrazide finds applications in various fields:
Several compounds share structural or functional similarities with isobutyric acid hydrazide. Here are a few notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Butyric Acid Hydrazide | Hydrazide | Derived from butyric acid; slightly different properties. |
Propionic Acid Hydrazide | Hydrazide | One carbon shorter; used in similar applications. |
Valproic Acid Hydrazide | Hydrazide | Known for anticonvulsant properties; larger structure. |
Isobutyric acid hydrazide stands out due to its specific molecular structure and potential biological activities. Its ability to form stable complexes with various organic compounds enhances its utility in synthetic chemistry compared to similar hydrazides. Additionally, its unique reactivity profile opens avenues for novel applications in pharmaceuticals and agrochemicals that may not be achievable with other compounds.
Isobutyric acid hydrazide is systematically named as 2-methylpropanoic acid hydrazide, reflecting its derivation from isobutyric acid (2-methylpropanoic acid) [9] [12] [15]. The compound carries the Chemical Abstracts Service registry number 3619-17-8 and the molecular descriptor file number MFCD00025122 [9] [15]. Alternative nomenclature includes isobutyrohydrazide and isobutyrylhydrazide, which emphasize the acyl nature of the compound [15] [16].
The molecular formula C₄H₁₀N₂O represents a molecular weight of 102.14 grams per mole [9] [12] [15]. The structural identity encompasses a branched four-carbon aliphatic chain terminating in a hydrazide functional group . The systematic structural representation follows the pattern (CH₃)₂CHCO-NH-NH₂, where the hydrazide moiety (-CO-NH-NH₂) replaces the hydroxyl group of the parent carboxylic acid [12].
The three-dimensional molecular structure exhibits specific stereochemical characteristics that influence its reactivity and physical properties [23]. Computational studies utilizing density functional theory methods have revealed that the compound adopts a stable conformation with specific bond angles and distances that optimize electronic interactions [23]. The presence of the hydrazide functional group introduces unique electronic properties, including the capacity for hydrogen bonding and coordination with metal centers [23].
Physical characterization data establishes isobutyric acid hydrazide as a white to almost white crystalline powder with a melting point range of 97-102 degrees Celsius [15] [16]. The compound demonstrates solubility in methanol and exhibits a maximum absorption wavelength at 192 nanometers when dissolved in methanol [15]. These physical properties reflect the influence of intermolecular hydrogen bonding patterns characteristic of hydrazide compounds [23].
Table 1: Physical and Chemical Properties of Isobutyric Acid Hydrazide
Property | Value | Reference |
---|---|---|
Chemical Formula | C₄H₁₀N₂O | [9] [12] [15] |
Molecular Weight (g/mol) | 102.14 | [9] [12] [15] |
CAS Registry Number | 3619-17-8 | [9] [12] [15] |
MDL Number | MFCD00025122 | [9] [15] |
Physical State (20°C) | Solid | [15] |
Appearance | White to almost white powder/crystal | [15] |
Melting Point (°C) | 97-102 | [12] [15] [16] |
Boiling Point (°C) | 238.6 ± 9.0 (predicted) | [12] [16] |
Density (g/cm³) | 1.0 ± 0.1 | [12] |
Maximum Absorption Wavelength (nm) | 192 (in methanol) | [15] |
Solubility | Soluble in methanol | [15] |
Isobutyric acid hydrazide occupies a specific position within the systematic classification of hydrazide compounds [4] [18]. Hydrazides represent a major class of organic compounds characterized by the general formula R−NR¹−NR²R³, where R represents an acyl, sulfonyl, phosphoryl, or similar electron-withdrawing group [4]. Within this broader classification, isobutyric acid hydrazide belongs to the subclass of acyl hydrazides, specifically carboxylic acid hydrazides [4] [18].
The hierarchical classification places isobutyric acid hydrazide within the category of organic compounds, specifically as a carboxylic acid derivative [18] [22]. The compound represents a member of the acyl hydrazide family, distinguished by the presence of the carbonyl group directly bonded to the hydrazine moiety [18] [20]. This structural arrangement imparts specific chemical properties that differentiate acyl hydrazides from other hydrazide types, including their reduced basicity compared to simple hydrazines due to the electron-withdrawing nature of the carbonyl group [4].
Within the acyl hydrazide classification, isobutyric acid hydrazide is further categorized as an aliphatic acyl hydrazide, contrasting with aromatic acyl hydrazides such as benzoic acid hydrazide [13] [18]. The branched-chain nature of the isobutyric acid moiety distinguishes it from linear aliphatic hydrazides, influencing both its physical properties and reactivity patterns [12].
The functional group classification emphasizes the dual nature of the hydrazide moiety, which contains both nucleophilic nitrogen atoms and an electrophilic carbonyl carbon [18] [23]. This electronic arrangement enables isobutyric acid hydrazide to participate in diverse chemical transformations, including condensation reactions, cyclization processes, and coordination complex formation [18] [20].
Table 2: Chemical Classification of Isobutyric Acid Hydrazide
Classification Level | Classification | Description |
---|---|---|
Chemical Class | Organic Compound | Carbon-based molecular compound |
Functional Group | Hydrazide (-CONHNH₂) | Contains carbonyl group bonded to hydrazine moiety |
Compound Type | Acyl Hydrazide | Derived from carboxylic acid and hydrazine |
Organic Category | Carboxylic Acid Derivative | Modified carboxylic acid structure |
Derivative Class | Isobutyric Acid Derivative | Derived from 2-methylpropanoic acid |
Molecular Framework | Branched-Chain Aliphatic Hydrazide | Four-carbon branched chain with hydrazide group |
Isobutyric acid hydrazide maintains a fundamental structural relationship to isobutyric acid (2-methylpropanoic acid) and the broader family of isobutyric acid derivatives [1] [5]. Isobutyric acid itself represents a branched short-chain fatty acid characterized by the molecular formula (CH₃)₂CHCOOH and classified as an isomer of butyric acid [1] [5]. The parent compound occurs naturally in various biological systems and serves as a precursor for numerous synthetic derivatives [1] [7].
The derivatization of isobutyric acid to form isobutyric acid hydrazide involves the replacement of the carboxyl hydroxyl group with the hydrazide functional group (-NH-NH₂) [2] . This transformation fundamentally alters the chemical properties of the molecule while maintaining the characteristic branched four-carbon framework [2] . The conversion typically proceeds through intermediate formation of esters or acid chlorides, which subsequently react with hydrazine hydrate under controlled conditions [2] [11].
The relationship extends to other isobutyric acid derivatives, including isobutyric acid esters, amides, and anhydrides [1] [22]. Each derivative class exhibits distinct reactivity patterns while sharing the common isobutyric acid backbone [1]. Isobutyric acid hydrazide demonstrates enhanced nucleophilicity compared to simple amides due to the presence of the additional nitrogen atom in the hydrazide group [18] [20].
Comparative analysis with related compounds reveals specific structural and property relationships . Butyric acid hydrazide, the linear isomer, shares the same molecular formula (C₄H₁₀N₂O) but exhibits different physical properties due to the structural differences in the carbon chain arrangement . The branching in isobutyric acid hydrazide influences its melting point, solubility characteristics, and reactivity patterns compared to its linear counterpart [12].
The metabolic relationship between isobutyric acid hydrazide and isobutyric acid derivatives extends to biological systems where isobutyric acid functions as a branched short-chain fatty acid produced during amino acid fermentation [5] [7]. This biological context provides insight into potential biochemical interactions and metabolic pathways involving isobutyric acid hydrazide [7].
Isobutyric acid hydrazide occupies a significant position in contemporary organic chemistry research due to its versatile reactivity and synthetic utility [11]. The compound serves as a valuable intermediate in pharmaceutical synthesis, particularly in the preparation of heterocyclic compounds containing nitrogen atoms [11] . Research applications encompass its use in synthesizing triazoline derivatives, specifically 3-isopropyl-4-amino-1,2,4-triazolin-5-one, which involves multi-step synthetic sequences [11] .
The biochemical research significance of isobutyric acid hydrazide centers on its enzyme inhibition properties . Studies have identified the compound as an inhibitor of 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase, an enzyme involved in the biosynthesis of straight-chain aliphatic carboxylic acids . This inhibition mechanism provides insights into metabolic pathway regulation and offers potential applications in biochemical research .
Contemporary research has expanded the application scope of isobutyric acid hydrazide in medicinal chemistry [27] [28]. Studies investigating hydrazide-hydrazone derivatives have demonstrated significant biological activities, including enzyme inhibition properties against acetylcholinesterase and butyrylcholinesterase [27]. These findings position isobutyric acid hydrazide as a valuable scaffold for developing therapeutic agents targeting neurological conditions [27].
The synthetic methodology research involving isobutyric acid hydrazide focuses on developing efficient preparation methods and exploring novel reaction pathways [2] [13]. Patent literature describes optimized synthetic routes involving esterification followed by hydrazinolysis, with careful control of reaction conditions to maximize yield and purity [2]. Industrial production methods emphasize the use of catalysts to enhance reaction efficiency while maintaining product quality [2].
Research into the physical and chemical properties of isobutyric acid hydrazide contributes to understanding structure-activity relationships within the hydrazide compound class [15] [23]. Computational studies utilizing density functional theory methods have provided detailed insights into electronic structure, molecular stability, and chemical reactivity patterns [23]. These theoretical investigations complement experimental observations and guide rational design approaches for derivative synthesis [23].
The analytical chemistry research applications of isobutyric acid hydrazide include its use as a derivatizing agent for carbonyl compounds [8] [24]. The compound's ability to form stable hydrazone derivatives with aldehydes and ketones makes it valuable for analytical determinations and separation techniques [8] [24]. This application extends the research utility beyond synthetic chemistry into analytical and separation science [24].
Recent investigations have explored the coordination chemistry of isobutyric acid hydrazide with metal centers [20] [23]. The hydrazide functional group provides multiple coordination sites, enabling the formation of metal complexes with diverse structural arrangements [20]. This research direction opens possibilities for developing metal-based catalysts and materials with specific properties [20].
Acute Toxic;Irritant